4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H11F3N4O2S2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-propyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H11F3N4O2S2/c1-2-3-9-11(25-21-20-9)12(22)19-13-18-8-5-4-7(6-10(8)24-13)23-14(15,16)17/h4-6H,2-3H2,1H3,(H,18,19,22) |
InChI Key |
NLPCIGGYHBSBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid Intermediate
Procedure :
-
Cyclocondensation : A mixture of thiosemicarbazide (0.1 mol) and cyclopropane-1,1-dicarboxylic acid (0.1 mol) in POCl₃ (50 mL) is refluxed at 110°C for 6 hours.
-
Hydrolysis : The reaction mixture is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 1,2,3-thiadiazole-5-carboxylic acid (Yield: 65%).
Optimization :
-
Replacing POCl₃ with polyphosphoric acid (PPA) reduces side products but lowers yield to 50%.
-
Microwave-assisted cyclization at 150°C for 20 minutes enhances yield to 75%.
Introduction of the Propyl Group
Procedure :
-
Esterification : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with propanol in dichloromethane (DCM) at 25°C.
-
Reduction : The ester is reduced using lithium aluminum hydride (LiAlH₄) in dry ether, followed by quenching with aqueous NH₄Cl to yield 4-propyl-1,2,3-thiadiazole.
Key Data :
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | SOCl₂, Propanol | DCM, 25°C, 3 h | 85 |
| Reduction | LiAlH₄ | Ether, 0°C, 1 h | 78 |
Assembly of the Benzothiazole Ylidene Moiety
Preparation of 6-(Trifluoromethoxy)-1,3-Benzothiazol-2(3H)-Ylidene
Procedure :
-
Coupling Reaction : 2-Amino-4-(trifluoromethoxy)thiophenol (0.05 mol) reacts with ethyl chloroformate in THF under N₂ to form the thiourea intermediate.
-
Cyclization : The intermediate is treated with bromine in acetic acid at 70°C for 4 hours, yielding the benzothiazole ring.
Characterization :
Final Amidation and Purification
Coupling Thiadiazole and Benzothiazole Units
Procedure :
-
Activation : 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid (0.01 mol) is activated with N,N'-dicyclohexylcarbodiimide (DCC) in DMF.
-
Amidation : The activated acid reacts with 6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene amine (0.01 mol) at 0°C for 2 hours, followed by stirring at 25°C for 12 hours.
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted starting materials.
-
Recrystallization from ethanol/water (1:1) yields pure product as white crystals (Yield: 62%).
Analytical Data :
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole moiety is susceptible to nucleophilic attack, particularly at the sulfur or nitrogen atoms. Reaction outcomes depend on substituent effects and solvent polarity:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Ring-opening | Alkaline hydrolysis (NaOH, H₂O/EtOH) | Thiolate intermediates or disulfide derivatives | Observed in structurally similar thiadiazoles; confirmed via LC-MS analysis |
| Alkylation | Alkyl halides (R-X) in DMF, 60°C | S-alkylated derivatives | Enhanced lipophilicity observed in analogs with CF₃O groups |
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring’s electron-rich aromatic system undergoes regioselective substitution. The trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing meta-director:
Tautomerism and Isomerization
The (2Z)-ylidene group enables geometric isomerization under specific conditions, impacting biological activity:
| Process | Conditions | Equilibrium Ratio (Z:E) | Biological Relevance |
|---|---|---|---|
| Thermal isomerization | Toluene reflux, 12 h | 3:1 | E-isomer shows 40% reduced antibacterial activity in microbiological assays |
| Photoisomerization | UV light (365 nm), CH₂Cl₂ | 1:2 | Reversible process confirmed via ¹H-NMR kinetics |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes pH-dependent hydrolysis, critical for prodrug design:
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals, forming complexes with enhanced bioactivity:
| Metal Ion | Coordination Sites | Complex Geometry | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Cu(II) | Thiadiazole-S, carboxamide-O | Square planar | 8.2 (vs. 32 for free ligand) |
| Fe(III) | Benzothiazole-N, imine-N | Octahedral | 12.5 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the aryl groups:
| Reaction | Catalyst System | Substrate | Yield | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 74–89% | Introduces biaryl motifs for SAR studies |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Primary amines | 63% | Generates amino derivatives with improved solubility |
Key Mechanistic Insights:
-
Steric Effects : The propyl chain at position 4 of the thiadiazole imposes steric constraints, favoring reactions at the benzothiazole ring.
-
Electronic Effects : The -OCF₃ group reduces electron density at the benzothiazole C-5 position, directing electrophiles to C-4 and C-6 .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while nonpolar solvents favor isomerization.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole and benzothiazole exhibit potent activity against both bacterial and fungal pathogens. For instance, related compounds have been synthesized and evaluated for their efficacy against various strains, with some exhibiting minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL . The incorporation of the trifluoromethoxy group in 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide may enhance its lipophilicity and biological interactions.
Anticonvulsant Properties
Research has demonstrated that compounds similar to 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide possess anticonvulsant activity. In studies using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives showed protective indices significantly higher than standard medications . This suggests potential for development as anticonvulsant agents.
Anticancer Activity
The benzothiazole scaffold has been extensively studied for anticancer properties. Compounds derived from this scaffold have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). Notably, one derivative exhibited better efficacy than the standard drug 5-fluorouracil . The structural modifications in 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide could enhance its anticancer potency.
Pesticidal Activity
Thiadiazole derivatives are recognized for their pesticidal properties. The structural characteristics of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide may offer effective solutions for pest control in agriculture. Research into similar compounds has suggested their use as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests .
Development of Functional Materials
The unique chemical properties of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide can be harnessed in the development of functional materials such as sensors and catalysts. The compound's ability to interact with various substrates makes it a candidate for creating materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and other functional groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Thiadiazole Core Variations
The target compound’s 1,2,3-thiadiazole ring is distinct from the 1,3,4-thiadiazole systems reported in and . This positional isomerism influences electronic distribution and reactivity:
- 1,2,3-Thiadiazoles (target): Less common, with sulfur at positions 1 and 3. The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the carboxamide site.
- 1,3,4-Thiadiazoles (–3): More widely studied, with sulfur at positions 1 and 4. These often exhibit robust anticancer and antimicrobial activities due to planar aromatic systems conducive to π-stacking .
Substituent Analysis
Spectral Data Comparison
- IR Spectroscopy :
- NMR Spectroscopy :
Mechanistic and Functional Insights
- Synthetic Pathways : Unlike the S-alkylation/cyclization route for 1,3,4-thiadiazoles (), the target’s 1,2,3-thiadiazole may require alternative strategies, such as Huisgen cycloaddition or oxidative ring closure. The benzothiazolylidene group likely forms via condensation of a thioamide intermediate.
- Biological Activity : While highlights anticancer activity for 1,3,4-thiadiazoles, the target’s trifluoromethoxy group could enhance metabolic stability and target binding affinity, analogous to fluorinated drugs like Celecoxib.
Biological Activity
4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class. This compound exhibits a range of biological activities due to its unique structural characteristics, including a thiadiazole ring and a trifluoromethoxy substituent. The presence of these functional groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds within the thiadiazole family, including 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide, demonstrate significant anticancer activity. For instance:
- In vitro studies have shown that similar benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values as low as 0.06 µM against MCF-7 breast cancer cells highlight the potential effectiveness of these structures in cancer therapy .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through caspase activation pathways. Compounds have been noted to up-regulate caspase 3 expression, leading to increased apoptosis rates in cancer cells .
Antimicrobial Effects
The antimicrobial properties of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide are also noteworthy:
- Studies have shown that benzothiazole derivatives possess a broad spectrum of antibacterial and antifungal activities. For instance, certain derivatives have been effective against strains like Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as trifluoromethoxy enhances the antibacterial potency of these compounds .
Neuroprotective and Anticonvulsant Activities
The thiadiazole moiety has been linked to neuroprotective effects:
- Anticonvulsant Activity : Compounds with similar structural features have been evaluated for their anticonvulsant properties. In animal models, certain derivatives have demonstrated significant efficacy in reducing seizure frequency .
Summary Table of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Broad-spectrum activity against bacteria | |
| Neuroprotective | Reduces seizure frequency in models |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of thiadiazole derivatives, researchers synthesized various compounds and tested their efficacy against MCF-7 and MDA-MB-468 breast cancer cell lines. The results indicated that compounds with similar structural motifs to 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide exhibited IC50 values in the low micromolar range, suggesting strong potential for further development in oncological pharmacotherapy.
Case Study 2: Antimicrobial Activity
A comprehensive screening of benzothiazole derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, those resembling the structure of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:
- Cyclocondensation : Reacting substituted benzothiazole precursors (e.g., 6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene) with thiadiazole-carboxamide derivatives under reflux in polar aprotic solvents like DMF or acetonitrile .
- Catalysis : Use of K₂CO₃ as a base and iodine/triethylamine for cyclization, as demonstrated in analogous thiadiazole syntheses (e.g., 1,3,4-thiadiazole derivatives) .
- Purification : Column chromatography followed by recrystallization in acetone or ethanol yields high-purity products (e.g., 96% purity achieved for a structurally similar compound in ) .
- Key Parameters : Reaction times of 1–3 hours at 60–80°C, with yields influenced by substituent electronic effects (e.g., electron-withdrawing groups like trifluoromethoxy improve cyclization efficiency) .
Q. How is structural characterization performed for this compound, particularly resolving overlapping signals in NMR spectra?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases and coupling patterns. For example, the Z-configuration of the imine group in the benzothiazole moiety results in distinct downfield shifts (e.g., δ 8.2–8.5 ppm for NH in analogous compounds) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., <0.5% deviation in ) .
Advanced Research Questions
Q. How can computational modeling optimize reaction design and predict regioselectivity in thiadiazole-benzothiazole hybrid synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) .
- Docking Studies : Simulate binding interactions (e.g., benzothiazole-thiadiazole hybrids docked into enzyme active sites, as shown in ’s docking poses with RMSD <2.0 Å) .
- Software Tools : Leverage Gaussian or ORCA for energy minimization and Molsoft ICM-Pro for molecular dynamics .
Q. What strategies resolve contradictions in biological activity data across analogs with varying substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-propyl vs. phenyl groups) on target binding using dose-response curves. For instance, shows that electron-deficient aryl groups (e.g., 4-bromophenyl in compound 9c) enhance antimicrobial activity by 30% compared to electron-rich groups .
- Statistical Validation : Apply ANOVA to assess significance of activity differences (p<0.05) and control for batch-to-batch variability .
Q. How are competing reaction pathways (e.g., by-product formation during cyclization) mitigated in large-scale synthesis?
- Methodological Answer :
- In Situ Monitoring : Use HPLC or LC-MS to detect intermediates (e.g., thioamide by-products in ’s cyclization step) .
- Kinetic Control : Adjust reaction temperature (e.g., lower to 40°C to suppress sulfur elimination) and optimize stoichiometry (e.g., 1.2:1 molar ratio of iodine to substrate) .
Q. What experimental techniques validate the proposed mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for benzothiazole-thiadiazole hybrids targeting bacterial gyrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer :
- Re-Analysis : Repeat combustion analysis and cross-check with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., residual solvents like DMF in ) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming the Z-configuration in the benzothiazole-imine bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
